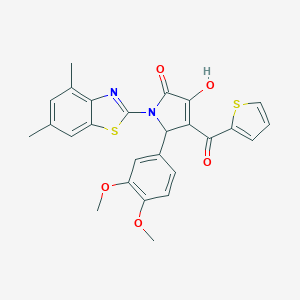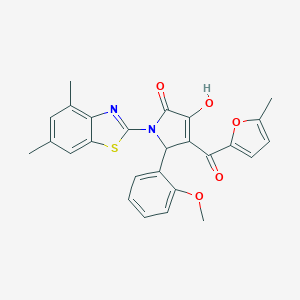![molecular formula C20H23F3N4O2S B284802 3-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-1-(4-methyl-piperazin-1-yl)-propan-1-one](/img/structure/B284802.png)
3-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-1-(4-methyl-piperazin-1-yl)-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-1-(4-methyl-piperazin-1-yl)-propan-1-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is known by the chemical name 'MTPS'. This compound has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.
Applications De Recherche Scientifique
MTPS has shown potential applications in pharmaceutical research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation. CK2 has been identified as a potential target for cancer therapy, and MTPS has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. MTPS has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
MTPS inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This leads to the inhibition of CK2-mediated phosphorylation of its substrates, which are involved in various cellular processes. The inhibition of CK2 activity by MTPS has been shown to induce cell cycle arrest and apoptosis in cancer cells. MTPS has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
MTPS has been shown to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is mediated by the inhibition of CK2 activity. MTPS has also been shown to inhibit the aggregation of amyloid-beta peptides, which is involved in the pathogenesis of Alzheimer's disease. Additionally, MTPS has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MTPS has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. MTPS has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, MTPS has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Additionally, MTPS has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on MTPS. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in combination with other therapies for cancer treatment. Additionally, further studies are needed to fully establish the safety profile of MTPS and its potential side effects. Finally, there is a need for the development of more potent and selective inhibitors of CK2, which could have significant implications for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MTPS involves the reaction of 4-methoxyphenylboronic acid, 4-methylpiperazine, and 2,4-dichloro-5-trifluoromethylpyrimidine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent, such as dimethylformamide or dimethylacetamide, at a temperature of around 100°C. The product is then purified by column chromatography to obtain MTPS in a pure form.
Propriétés
Formule moléculaire |
C20H23F3N4O2S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C20H23F3N4O2S/c1-26-8-10-27(11-9-26)18(28)7-12-30-19-24-16(13-17(25-19)20(21,22)23)14-3-5-15(29-2)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Clé InChI |
QZBOXGWSGZLWDF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
SMILES canonique |
CN1CCN(CC1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



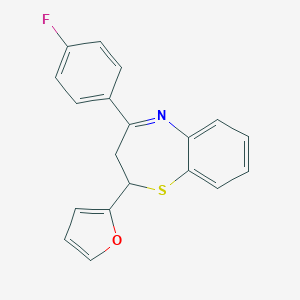
![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)
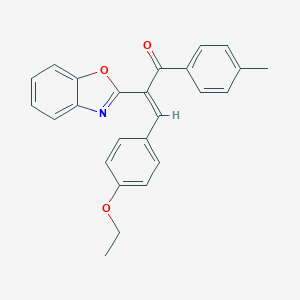
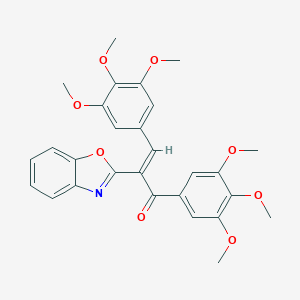
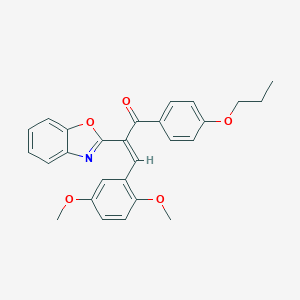
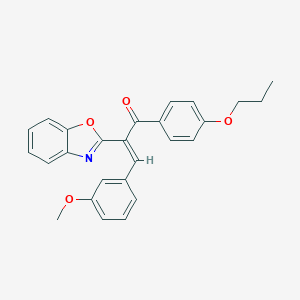
![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)
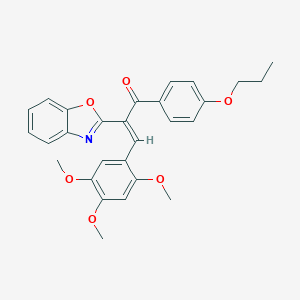
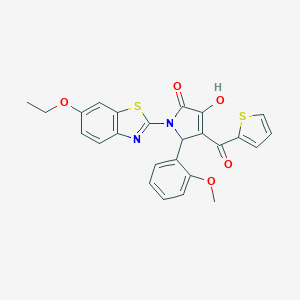
![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B284770.png)
